molecular formula C15H12O7 B14382587 2-(2,4-Dihydroxyphenyl)-4H-1-benzopyran-3,4,5,7-tetrol CAS No. 89762-23-2

2-(2,4-Dihydroxyphenyl)-4H-1-benzopyran-3,4,5,7-tetrol

Katalognummer: B14382587
CAS-Nummer: 89762-23-2
Molekulargewicht: 304.25 g/mol
InChI-Schlüssel: VBXOQEGVKHOQEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4-Dihydroxyphenyl)-4H-1-benzopyran-3,4,5,7-tetrol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by multiple hydroxyl groups attached to a benzopyran ring, making it a polyphenolic compound with significant antioxidant properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dihydroxyphenyl)-4H-1-benzopyran-3,4,5,7-tetrol typically involves the reaction of 2,4-dihydroxybenzoic acid with appropriate phenolic compounds under controlled conditions. One common method includes the use of cyanuric chloride and 1,3-xylene under Friedel-Crafts conditions to form an intermediate, which is then reacted with resorcinol to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-Dihydroxyphenyl)-4H-1-benzopyran-3,4,5,7-tetrol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications.

Wissenschaftliche Forschungsanwendungen

2-(2,4-Dihydroxyphenyl)-4H-1-benzopyran-3,4,5,7-tetrol has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2,4-Dihydroxyphenyl)-4H-1-benzopyran-3,4,5,7-tetrol involves its interaction with various molecular targets and pathways. Its antioxidant properties are primarily due to its ability to donate hydrogen atoms and neutralize free radicals. This compound can also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2,4-Dihydroxyphenyl)benzothiazole
  • 2-(2,4-Dihydroxyphenyl)benzimidazole
  • 2-(2,4-Dihydroxyphenyl)benzoxazole

Uniqueness

Compared to similar compounds, 2-(2,4-Dihydroxyphenyl)-4H-1-benzopyran-3,4,5,7-tetrol stands out due to its multiple hydroxyl groups, which enhance its antioxidant capacity and reactivity. This structural feature makes it particularly effective in scavenging free radicals and protecting against oxidative damage .

Eigenschaften

CAS-Nummer

89762-23-2

Molekularformel

C15H12O7

Molekulargewicht

304.25 g/mol

IUPAC-Name

2-(2,4-dihydroxyphenyl)-4H-chromene-3,4,5,7-tetrol

InChI

InChI=1S/C15H12O7/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15/h1-5,13,16-21H

InChI-Schlüssel

VBXOQEGVKHOQEV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1O)O)C2=C(C(C3=C(C=C(C=C3O2)O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.